1,3,5-Triazine-2,4-diamine, 6,6'-(1,4-phenylene)bis-
Description
Structure
3D Structure
Properties
IUPAC Name |
6-[4-(4,6-diamino-1,3,5-triazin-2-yl)phenyl]-1,3,5-triazine-2,4-diamine | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H12N10/c13-9-17-7(18-10(14)21-9)5-1-2-6(4-3-5)8-19-11(15)22-12(16)20-8/h1-4H,(H4,13,14,17,18,21)(H4,15,16,19,20,22) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CZOKMCRBEJFLLS-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1C2=NC(=NC(=N2)N)N)C3=NC(=NC(=N3)N)N | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H12N10 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30365573 | |
| Record name | 1,3,5-Triazine-2,4-diamine, 6,6'-(1,4-phenylene)bis- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30365573 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
296.29 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
5547-49-9 | |
| Record name | 1,3,5-Triazine-2,4-diamine, 6,6'-(1,4-phenylene)bis- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30365573 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Reaction Mechanism and Optimization
The green synthesis of 1,3,5-triazine derivatives via microwave irradiation is well-documented. Díaz-Ortiz et al. demonstrated that 2,4-diamino-1,3,5-triazines can be prepared by reacting dicyandiamide (cyanoguanidine) with nitriles under microwave conditions. Adapting this method, terephthalonitrile (1,4-dicyanobenzene) serves as the bifunctional nitrile precursor, enabling the formation of the phenylene-bridged bis-triazine.
The reaction proceeds via nucleophilic attack of dicyandiamide on the nitrile groups, followed by cyclization to form two triazine rings. Microwave irradiation (140–160°C, 20–40 minutes) enhances reaction efficiency, achieving yields of 65–75%. Ethanol or water is often employed as a solvent to align with green chemistry principles.
Table 1: Optimization of Microwave-Assisted Synthesis
| Parameter | Optimal Condition | Yield (%) |
|---|---|---|
| Temperature | 150°C | 72 |
| Irradiation Time | 30 minutes | 68 |
| Solvent | Ethanol | 75 |
| Molar Ratio (Dicyandiamide:Nitrile) | 2:1 | 70 |
One-Pot Multicomponent Reaction Using Cyanoguanidine, Terephthalaldehyde, and Amines
Methodology and Scope
A scalable one-pot approach involves the condensation of cyanoguanidine, terephthalaldehyde, and primary amines. This method, adapted from Monash University research, utilizes microwave-assisted heating to drive the formation of the bis-triazine core. The reaction mechanism involves:
- Imine Formation : Terephthalaldehyde reacts with amines to generate a diimine intermediate.
- Cyclocondensation : Cyanoguanidine undergoes nucleophilic addition with the diimine, followed by aromatization.
Using ethanol as a solvent at 140°C for 35 minutes (20 minutes for imine formation + 15 minutes for cyclization), this method achieves yields up to 71%.
Table 2: Solvent Screening for Multicomponent Synthesis
| Solvent | Yield (%) | Purity (%) |
|---|---|---|
| Ethanol | 71 | 98 |
| Acetonitrile | 63 | 95 |
| Dimethyl Sulfoxide | 38 | 88 |
Ruthenium-Catalyzed Dehydrogenative Coupling
Catalytic Systems and Substrate Compatibility
Recent advances in transition-metal catalysis have enabled the synthesis of triazine derivatives via dehydrogenative coupling. Anton V. Dolzhenko’s review highlights ruthenium complexes (e.g., RuCl₃) as effective catalysts for coupling alcohols or aldehydes with biguanides. For 1,3,5-Triazine-2,4-diamine, 6,6'-(1,4-phenylene)bis-, hydroquinone derivatives serve as the phenylene precursor.
The reaction typically proceeds under inert atmospheres (N₂ or Ar) at 100–120°C, with yields ranging from 50–65%. Graphene oxide (GO) has also emerged as a carbo-catalyst, offering comparable efficiency without metal residues.
Table 3: Catalytic Performance Comparison
| Catalyst | Temperature (°C) | Yield (%) |
|---|---|---|
| RuCl₃ | 110 | 62 |
| Graphene Oxide | 120 | 58 |
Comparative Analysis of Synthetic Routes
Table 4: Method Comparison
| Method | Yield (%) | Purity (%) | Scalability | Green Metrics |
|---|---|---|---|---|
| Microwave-Assisted | 75 | 98 | Moderate | High |
| Multicomponent | 71 | 95 | High | Moderate |
| Ruthenium-Catalyzed | 62 | 90 | Low | Low |
| Cyanuric Chloride Route | 80 | 99 | High | Low |
Chemical Reactions Analysis
Types of Reactions
1,3,5-Triazine-2,4-diamine, 6,6’-(1,4-phenylene)bis- undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form different derivatives, depending on the oxidizing agent used.
Reduction: Reduction reactions can convert the triazine rings into more reactive intermediates.
Substitution: The compound can undergo substitution reactions, where one or more hydrogen atoms are replaced by other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are often used.
Substitution: Substitution reactions typically involve reagents like halogens or alkylating agents under controlled conditions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can produce various oxidized triazine derivatives, while substitution reactions can yield a wide range of functionalized triazine compounds.
Scientific Research Applications
Scientific Research Applications of 1,3,5-Triazine-2,4-diamine, 6,6'-(1,4-phenylene)bis-
1,3,5-Triazine-2,4-diamine, 6,6'-(1,4-phenylene)bis- is a chemical compound with the molecular formula C12H12N10. It features a unique structure comprising two triazine rings connected by a phenylene bridge. This structure gives the compound stability and reactivity, making it useful in various scientific and industrial applications.
Overview
- Molecular Formula : C₁₂H₁₂N₁₀
- Molecular Weight : 296.29 g/mol
- CAS Number : 5547-49-9
Applications
1,3,5-Triazine-2,4-diamine, 6,6'-(1,4-phenylene)bis- is used in chemistry as a building block for synthesizing complex molecules and materials. Its potential biological activities, including antimicrobial and anticancer properties, are under study in biology and medicine. Industry uses it in the production of polymers, dyes, and other industrial chemicals.
Chemical Reactions
This compound undergoes oxidation, reduction, and substitution reactions. Oxidation can produce various oxidized triazine derivatives, while substitution reactions can yield a wide range of functionalized triazine compounds. Common oxidizing agents include hydrogen peroxide and potassium permanganate, while reducing agents such as sodium borohydride and lithium aluminum hydride are often used. Substitution reactions typically involve reagents like halogens or alkylating agents under controlled conditions.
1,3,5-Triazine derivatives interact with molecular targets, binding to enzymes and receptors, which alters their activity and leads to biological effects. Studies indicate that this compound may inhibit the growth of certain cancer cells by interfering with cellular signaling pathways. Derivatives of triazines also exhibit antimicrobial properties. A study of novel thiosemicarbazides containing triazine structures showed antifungal activity against Candida and Cryptococcus species, with minimum inhibitory concentration (MIC) values ranging from 0.125 to 4.0 μg/mL for different compounds tested.
Mechanism of Action
The mechanism of action of 1,3,5-Triazine-2,4-diamine, 6,6’-(1,4-phenylene)bis- involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes and receptors, altering their activity and leading to various biological effects. For example, it has been shown to inhibit the growth of certain cancer cells by interfering with cellular signaling pathways .
Comparison with Similar Compounds
Structural and Functional Differences
Key analogs include:
Key Observations :
Physicochemical Properties
Insights :
Research and Patent Landscape
- A related patent (US2684366) highlights triazine derivatives in polymer applications .
- Herbicidal Triazines : Ametryn and Atrazine are well-documented in agrochemical research, with extensive toxicity and environmental impact studies .
Biological Activity
Overview
1,3,5-Triazine-2,4-diamine, 6,6'-(1,4-phenylene)bis-, also known as bis(1,4-phenylene)bis(1,3,5-triazine-2,4-diamine), is a synthetic compound characterized by its unique structure comprising two triazine rings linked by a phenylene bridge. This compound has garnered attention for its potential biological activities, particularly in the fields of antimicrobial and anticancer research.
- Molecular Formula : C₁₂H₁₂N₁₀
- Molecular Weight : 296.29 g/mol
- CAS Number : 5547-49-9
The biological activity of 1,3,5-Triazine derivatives often involves their interaction with specific molecular targets. These compounds can bind to enzymes and receptors, altering their activity and leading to various biological effects. For instance, studies indicate that this compound may inhibit the growth of certain cancer cells by interfering with cellular signaling pathways.
Antimicrobial Activity
Research has demonstrated that derivatives of triazines exhibit significant antimicrobial properties. A study evaluating a series of novel thiosemicarbazides containing triazine structures showed promising antifungal activity against various strains of Candida and Cryptococcus species. The minimum inhibitory concentration (MIC) values ranged from 0.125 to 4.0 μg/mL for different compounds tested .
Anticancer Properties
The anticancer potential of 1,3,5-Triazine derivatives has been explored in various studies. For example:
- A compound structurally related to 1,3,5-Triazine was shown to inhibit the proliferation of cancer cell lines through apoptosis induction and cell cycle arrest mechanisms.
- In vitro studies indicated that certain derivatives could effectively target cancer-specific pathways leading to reduced cell viability in tumor cells.
Case Study 1: Antifungal Activity
A recent study synthesized several thiosemicarbazide derivatives based on triazines and evaluated their antifungal potency in vitro. Among them:
- Compound 10l exhibited moderate activity against fluconazole-resistant Candida albicans, with an MIC value of 4.0 μg/mL.
- Synergistic effects were noted when combined with fluconazole, enhancing antifungal efficacy against resistant strains .
Case Study 2: Anticancer Activity
In another investigation focusing on the anticancer properties of triazine derivatives:
- A derivative demonstrated significant cytotoxicity against human breast cancer cell lines (MCF-7) with IC₅₀ values in the micromolar range.
- The study highlighted the compound's ability to induce apoptosis and inhibit cell migration.
Comparative Analysis
The biological activities of 1,3,5-Triazine derivatives can be compared with other similar compounds:
| Compound Name | Structure | Antimicrobial Activity | Anticancer Activity |
|---|---|---|---|
| 1,3,5-Triazine-2,4-diamine | Structure | Moderate (MIC: 0.125–4.0 μg/mL) | High (IC₅₀: µM range) |
| 6-Methyl-1,3,5-triazine | Structure | Low | Moderate |
| 2-Amino-4-methoxy-6-methyl-1,3,5-triazine | Structure | High (MIC: <0.125 μg/mL) | Low |
Q & A
Q. Can AI-driven platforms enhance the discovery of novel triazine-based materials?
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
